molecular formula C15H21ClN2O3S B4757211 N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4757211
M. Wt: 344.9 g/mol
InChI Key: ITFZZICLIGHJMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, commonly known as CP-122,288, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound belongs to the class of sulfonamides and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

CP-122,288 inhibits the activity of CAIX by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
CP-122,288 has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of cancer cells by targeting CAIX, which is overexpressed in many types of cancer cells. CP-122,288 has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

CP-122,288 has several advantages for use in lab experiments. It is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of this enzyme in cancer biology. CP-122,288 is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, CP-122,288 has some limitations for use in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain experiments. Additionally, CP-122,288 may have off-target effects on other enzymes and proteins, which may complicate data interpretation.

Future Directions

There are several future directions for the study of CP-122,288. One potential direction is the development of more potent and selective inhibitors of CAIX based on the structure of CP-122,288. Another direction is the investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease. Finally, the use of CP-122,288 in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential as a cancer treatment.

Scientific Research Applications

CP-122,288 has been studied for its potential use in various scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CP-122,288 has been shown to inhibit CAIX activity in vitro and in vivo, leading to a reduction in tumor growth and metastasis in animal models.

properties

IUPAC Name

N-(2-chlorophenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-12-6-5-9-17(10-12)15(19)11-18(22(2,20)21)14-8-4-3-7-13(14)16/h3-4,7-8,12H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZZICLIGHJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
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N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

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